molecular formula C22H22N4O2 B2382421 2-phenoxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide CAS No. 941983-16-0

2-phenoxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide

Cat. No.: B2382421
CAS No.: 941983-16-0
M. Wt: 374.444
InChI Key: QWHYWHXHZVPKKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-phenoxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide” is a chemical compound that has gained considerable attention due to its potential applications in various fields of research and industry. It is a derivative of phenoxy acetamide, which has been investigated for its synthesis and pharmacological activities .


Synthesis Analysis

The synthesis of compounds like “this compound” often involves the use of chemical techniques and computational chemistry applications . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed rings .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

The chemical reactions involving this compound can be quite complex. For instance, one study mentions the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine, providing access to pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are largely determined by its molecular structure. The non-planarity of the pyrrolidine ring, for example, allows for increased three-dimensional coverage .

Scientific Research Applications

Synthesis and Characterization of Pyridine-Containing Compounds

A study focused on synthesizing a novel pyridine-containing aromatic diamine monomer for developing soluble polyimides. These materials are recognized for their excellent thermal stability, mechanical properties, and low water uptake, making them suitable for advanced engineering applications (Yan et al., 2011).

Applications in Mitochondrial Dysfunction Detection

Research involving PET imaging with a specific probe demonstrated potential for quantitative imaging of hepatic and renal dysfunction. This is crucial for early detection and treatment of acetaminophen-induced organ damage, showcasing the compound's relevance in medical diagnostics (Ohba et al., 2016).

Chemoselective Acetylation in Drug Synthesis

A study demonstrated the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using Novozym 435, highlighting the compound's role in synthesizing antimalarial drugs. This process emphasizes the importance of selective acetylation in pharmaceutical manufacturing (Magadum & Yadav, 2018).

Antimicrobial and Antiproliferative Activities

Research on Schiff bases and thiazolidinone derivatives bearing the compound showed significant antimicrobial properties. Such studies are foundational for developing new antibiotics and understanding the chemical basis of antibacterial activity (Fuloria et al., 2014). Another investigation into pyridine-thiazole compounds revealed promising anticancer activity, underscoring the compound's potential in oncology research (Alqahtani & Bayazeed, 2020).

Antioxidant Activity and Coordination Complexes

Studies on pyrazole-acetamide derivatives have shown significant antioxidant activity, highlighting the potential for developing new antioxidant agents. The coordination complexes formed with Co(II) and Cu(II) ions also exhibit unique hydrogen bonding, which could have implications for material science and catalysis (Chkirate et al., 2019).

Future Directions

The future directions in the research of this compound could involve the design of new derivatives of phenoxy acetamide that prove to be successful agents in terms of safety and efficacy . This could enhance the quality of life and open up new possibilities in various fields of research and industry.

Properties

IUPAC Name

2-phenoxy-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c27-22(16-28-19-6-2-1-3-7-19)23-18-10-8-17(9-11-18)20-12-13-21(25-24-20)26-14-4-5-15-26/h1-3,6-13H,4-5,14-16H2,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWHYWHXHZVPKKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.